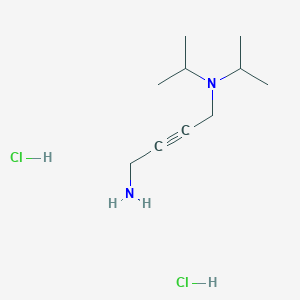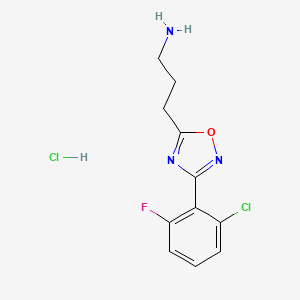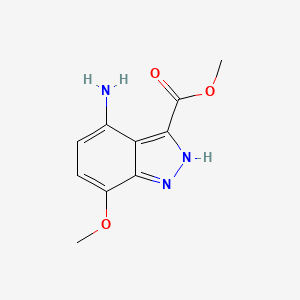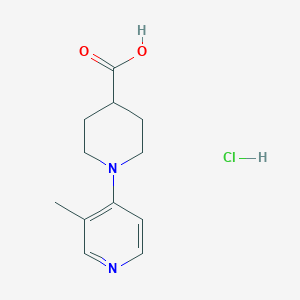![molecular formula C7H6ClN3O B1430176 4-Chloro-7-methyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one CAS No. 1234616-35-3](/img/structure/B1430176.png)
4-Chloro-7-methyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one
Overview
Description
4-Chloro-7-methyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its potential biological activities, including anticancer properties and kinase inhibition .
Mechanism of Action
Target of Action
The primary target of 4-Chloro-7-methyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one is the cyclin-dependent kinase 2 (CDK2). CDK2 is a member of the cyclin-dependent kinases (CDKs), a large family of serine/threonine kinases involved in the regulation of cell cycle progression via the binding of specific cyclins .
Mode of Action
This compound acts as a highly selective inhibitor of CDK2 . It interacts with CDK2, thereby inhibiting its activity. This inhibition results in the disruption of cell cycle progression, which is regulated by CDK2 and its associated cyclins .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the CDK – signal transducer and activator of transcription protein (STAT) signal pathway . This pathway is a chain of interactions between proteins in the cell and is involved in cell division and death and in tumor formation processes .
Pharmacokinetics
The pharmacokinetics of this compound involve its metabolism. In vivo metabolite identification has pinpointed sulfonamide dealkylation as the primary metabolite . This metabolite was ameliorated through the deuterium effect , which could potentially impact the compound’s bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell division, which is a result of its interaction with CDK2 . This leads to the disruption of the cell cycle and potentially induces cell death .
Biochemical Analysis
Biochemical Properties
4-Chloro-7-methyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are a family of serine/threonine kinases involved in regulating cell cycle progression. The compound exhibits high selectivity towards CDK2, making it a valuable tool in studying cell cycle regulation and potential cancer therapies . The interaction between this compound and CDK2 involves binding to the ATP-binding site of the enzyme, thereby inhibiting its activity and preventing the phosphorylation of target proteins necessary for cell cycle progression .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines, the compound has been shown to induce cell cycle arrest at the G1/S phase, leading to the inhibition of cell proliferation . This effect is mediated through the downregulation of CDK2 activity, which is crucial for the transition from the G1 phase to the S phase of the cell cycle. Additionally, this compound influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with CDK2. The compound binds to the ATP-binding pocket of CDK2, leading to the inhibition of its kinase activity . This binding prevents the phosphorylation of downstream targets, such as the retinoblastoma protein (Rb), which is essential for cell cycle progression . The inhibition of CDK2 activity results in the accumulation of hypophosphorylated Rb, thereby blocking the cell cycle at the G1/S transition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . These effects are consistent with the compound’s role as a CDK2 inhibitor and its impact on cell cycle regulation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in specific metabolic pathways that influence its activity and efficacy. The compound undergoes metabolic transformation primarily through sulfonamide dealkylation, which is mediated by cytochrome P450 enzymes . This metabolic pathway results in the formation of active metabolites that contribute to the compound’s overall pharmacological effects . Additionally, the deuterium effect has been utilized to ameliorate the dealkylation process, enhancing the compound’s stability and efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size . These properties facilitate its accumulation in target tissues, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Post-translational modifications, such as phosphorylation, may influence its localization and activity within specific cellular compartments . These modifications play a role in directing the compound to its site of action, thereby enhancing its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of microwave-assisted synthesis, which has been shown to be efficient and robust . The reaction conditions often involve the use of solvents like tetrahydrofuran and reagents such as sodium tert-butoxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-methyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one undergoes various chemical reactions, including:
Substitution Reactions: Chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide.
Reducing Agents: Such as sodium borohydride.
Substitution Reagents: Such as alkyl halides for alkylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives .
Scientific Research Applications
4-Chloro-7-methyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, which can regulate cell cycle progression.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5,5-dimethyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one: Another pyrrolopyrimidine derivative with similar biological activities.
5,7-Dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one: A core structure used in the development of selective CDK inhibitors.
Uniqueness
4-Chloro-7-methyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one is unique due to its specific substitution pattern, which imparts distinct biological activities and selectivity towards certain molecular targets .
Properties
IUPAC Name |
4-chloro-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c1-11-5(12)2-4-6(8)9-3-10-7(4)11/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIYVPLKHMHJLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601176911 | |
| Record name | 4-Chloro-5,7-dihydro-7-methyl-6H-pyrrolo[2,3-d]pyrimidin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601176911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-35-3 | |
| Record name | 4-Chloro-5,7-dihydro-7-methyl-6H-pyrrolo[2,3-d]pyrimidin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5,7-dihydro-7-methyl-6H-pyrrolo[2,3-d]pyrimidin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601176911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid](/img/structure/B1430093.png)
![[[5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride](/img/structure/B1430094.png)
![Ethyl [(2,2-difluoroethyl)carbamoyl]formate](/img/structure/B1430095.png)
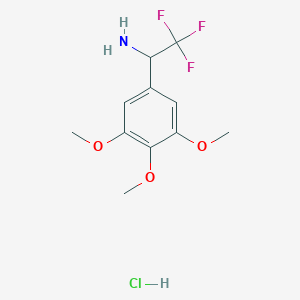
![6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B1430098.png)
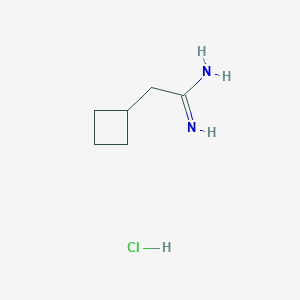
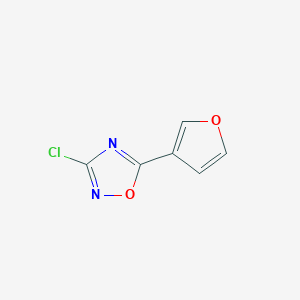

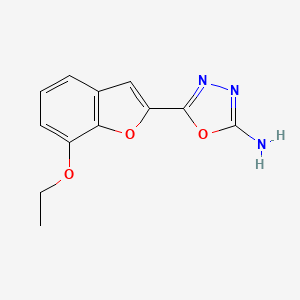
![[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride](/img/structure/B1430107.png)
